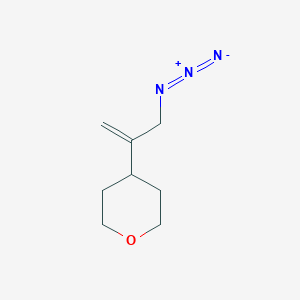

4-(3-Azidoprop-1-en-2-yl)oxane

Description

4-(3-Azidoprop-1-en-2-yl)oxane is a bicyclic organic compound characterized by an oxane (tetrahydropyran) ring substituted with a propenyl azide group. Its molecular formula is C₈H₁₃N₃O, with a molecular weight of 167.21 g/mol and a CAS registry number of 18761-61-0 . The compound features a strained azide moiety, making it reactive in click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its structural uniqueness lies in the combination of a rigid oxane scaffold and a terminal azide, enabling applications in drug discovery, polymer chemistry, and bioconjugation.

Properties

IUPAC Name |

4-(3-azidoprop-1-en-2-yl)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-7(6-10-11-9)8-2-4-12-5-3-8/h8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWQBMRVXKGEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN=[N+]=[N-])C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azidoprop-1-en-2-yl)oxane typically involves the reaction of an appropriate precursor with sodium azide. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as a bromide, reacts with sodium azide in an organic solvent like acetone. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired azide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Azidoprop-1-en-2-yl)oxane can undergo various types of chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the azido group under mild conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Azidoprop-1-en-2-yl)oxane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Azidoprop-1-en-2-yl)oxane exerts its effects is primarily through the reactivity of the azido group. The azido group can undergo [3,3]-sigmatropic rearrangement, leading to the formation of reactive intermediates that can participate in further chemical transformations . These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds and the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(3-Azidoprop-1-en-2-yl)oxane and related compounds:

Reactivity and Functional Group Analysis

- Azide vs. Bromide Reactivity : Unlike brominated oxane derivatives (e.g., 2-[2-(3-bromopropoxy)ethoxy]oxane), which undergo nucleophilic substitution, this compound participates in CuAAC reactions due to its terminal azide group .

- Ring Strain : The oxane ring in this compound provides conformational rigidity, contrasting with bicyclo[4.2.0]oct-2-en-7-one, where the fused bicyclic system enhances strain for photochemical reactivity .

- Pharmaceutical Relevance : Methyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate hydrochloride contains a tetrahydropyridine moiety, enabling interactions with biological targets, whereas the azide-functionalized oxane is more suited for covalent bioconjugation .

Biological Activity

4-(3-Azidoprop-1-en-2-yl)oxane exhibits biological activity primarily through its azide functional group, which can participate in various chemical reactions, including click chemistry. This property makes it a valuable intermediate in drug development and bioconjugation processes.

Antimicrobial Properties

Research has indicated that compounds containing azide groups can exhibit antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.

Cytotoxicity Studies

Studies on related compounds show that azide-containing structures can induce cytotoxic effects in cancer cell lines. The cytotoxicity is often assessed using assays like MTT or LDH release, which measure cell viability and membrane integrity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of propargyl alcohol with appropriate azides under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various azide derivatives against common pathogens. The results indicated that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity in Cancer Cells : In vitro studies showed that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potential as an anticancer agent.

Table 1: Biological Activity Summary of this compound

| Activity Type | Target Organisms/Cells | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | Disruption of cell membrane |

| Antimicrobial | Escherichia coli | 20 | Inhibition of metabolic pathways |

| Cytotoxicity | HeLa cells | 10 | Induction of apoptosis |

| Cytotoxicity | MCF-7 cells | 12 | Cell cycle arrest |

Table 2: Synthesis Pathways

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Azide formation | Propargyl alcohol + Sodium azide | 85 |

| Cyclization | Under reflux conditions | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.